molecular formula C18H23N9O4S3 B1212589 Cefotiam CAS No. 61622-34-2

Cefotiam

Numéro de catalogue B1212589
Numéro CAS: 61622-34-2
Poids moléculaire: 525.6 g/mol
Clé InChI: QYQDKDWGWDOFFU-IUODEOHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Cefotiam, while not directly detailed, can be inferred to involve complex chemical processes aimed at achieving its potent antibacterial action. A related compound, Cefotaxime acid, for instance, was synthesized by improving the synthesis process and employing moderate solvents like tetrahydrofuran (THF) replacements, showcasing the industry's move towards more efficient and cost-effective production methods (Hu Wen-bin, 2010).

Molecular Structure Analysis

Though specific details on Cefotiam's molecular structure are not provided, it's understood that, like other cephalosporins, its structure is key to its antibacterial efficacy. The structure allows for the inhibition of bacterial cell wall synthesis, a critical factor in its mode of action against pathogens.

Chemical Reactions and Properties

Cefotiam's chemical properties, particularly its reactivity with bacterial enzymes, underscore its effectiveness as an antibiotic. The drug's structure enables it to bind to penicillin-binding proteins (PBPs) on bacteria, disrupting cell wall synthesis and resulting in bacterial death. This mechanism highlights the importance of its chemical makeup in its antibacterial activity.

Physical Properties Analysis

The physical properties of Cefotiam, including solubility, stability, and absorption characteristics, significantly influence its clinical application. For instance, Cefotiam hexetil, an orally administered prodrug of Cefotiam, showcases the drug's designed absorption and conversion mechanisms to ensure efficacy after oral intake (A. Mignot et al., 2004).

Chemical Properties Analysis

Cefotiam's chemical stability and interactions with other compounds, such as incompatibilities with certain medications, are crucial for its safe and effective use. Understanding these interactions helps in mitigating adverse reactions and enhancing patient care in clinical settings (L. Yuqing, 2012).

Applications De Recherche Scientifique

Medical Treatment

  • Field : Medical Pharmacology
  • Application : Cefotiam is a cephalosporin antibiotic used to treat a variety of bacterial infections . It has a broad spectrum of activity against both gram-positive and gram-negative microorganisms .
  • Method of Application : Cefotiam works by inhibiting bacterial cell wall biosynthesis. It has an affinity for penicillin-binding proteins (PBPs), which leads to the bactericidal activity of cefotiam .
  • Results : Cefotiam is rapidly absorbed following intramuscular injection. Bioavailability is 60% following intramuscular injection. Approximately 50 to 70% of the dose is recovered in urine during the 12 hours following administration .

Polymer Material Research

  • Field : Polymer Chemistry
  • Application : Cefotiam has been used in the synthesis of a special type of functional polymer material with antimicrobial activity .
  • Method of Application : The polymer antibacterial materials were synthesized in two steps: (1) acrylamide–cefotiam was synthesized via acrylate chloride reaction with cefotiam at 0–5°C for 8 h; (2) The poly (acrylamide–cefotiam) and poly (acrylamide-co-acrylamide–cefotiam) were synthesized via free radical polymerization method in 60°C using water as the solvent and ammonium persulfate as the initiator .
  • Results : The polymer bonded to cefotiam has 100% antibacterial properties against ATCC 8739 E. coli .

Prophylaxis for Surgical Infection

  • Field : Surgical Medicine
  • Application : Cefotiam is indicated for prophylaxis for surgical infection . It is used to prevent postoperative infections and bacterial septicaemia .
  • Method of Application : Cefotiam is administered intravenously or intramuscularly before, during, or after a surgical procedure to prevent bacterial infections .
  • Results : The use of Cefotiam has been shown to reduce the incidence of postoperative infections, thereby improving patient outcomes .

Treatment of Respiratory Tract Infections

  • Field : Pulmonology
  • Application : Cefotiam is used in the treatment of respiratory tract infections .
  • Method of Application : Cefotiam is administered intravenously or intramuscularly. The dosage and duration of treatment depend on the severity of the infection .
  • Results : Cefotiam has been effective in treating respiratory tract infections caused by susceptible bacteria .

Treatment of Bone and Joint Infections

  • Field : Orthopedics
  • Application : Cefotiam is used in the treatment of bone and joint infections .
  • Method of Application : Cefotiam is administered intravenously or intramuscularly. The dosage and duration of treatment depend on the severity of the infection .
  • Results : Cefotiam has been effective in treating bone and joint infections caused by susceptible bacteria .

Treatment of Skin and Soft Tissue Infections

  • Field : Dermatology
  • Application : Cefotiam is used in the treatment of skin and soft tissue infections .
  • Method of Application : Cefotiam is administered intravenously or intramuscularly. The dosage and duration of treatment depend on the severity of the infection .
  • Results : Cefotiam has been effective in treating skin and soft tissue infections caused by susceptible bacteria .

Propriétés

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQDKDWGWDOFFU-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022763
Record name Cefotiam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefotiam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.29e+00 g/L
Record name Cefotiam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotiam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefotiam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefotiam

CAS RN

61622-34-2, 66309-69-1
Record name Cefotiam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61622-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefotiam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotiam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotiam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTIAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefotiam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotiam
Reactant of Route 2
Reactant of Route 2
Cefotiam
Reactant of Route 3
Cefotiam
Reactant of Route 4
Cefotiam
Reactant of Route 5
Reactant of Route 5
Cefotiam
Reactant of Route 6
Cefotiam

Citations

For This Compound
12,100
Citations
JM Brogard, F Jehl, B Willemin, AM Lamalle… - Clinical …, 1989 - Springer
Cefotiam, a semisynthetic parenteral cephalosporin of the aminothiazole group, exhibits interesting properties: stability against hepatic metabolism and excellent solubility, accounting …
Number of citations: 27 idp.springer.com
MC Rouan, JB Lecaillon, J Guibert… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… , 1, and 2 g of cefotiam to three healthy volunteers, the mean (… After intramuscular administration of 1 g of cefotiam to three … lidocaine and cefotiam did not modify the kinetics of cefotiam. …
Number of citations: 13 journals.asm.org
JH Gieringer, AF Wenz, HM Just, FD Daschner - Chemotherapy, 1986 - karger.com
… Methotrexate and cefotiam were an tagonistic in 42% of all combinations, especially when … cloacae showed synergistic interactions in combinations of cefotiam with 5-fluorouracil. 33% …
Number of citations: 72 karger.com
B Watt, FV Brown - Journal of Antimicrobial Chemotherapy, 1982 - academic.oup.com
The in- vitro activity of cefotiam (CGP 14221 /E, SCE 963) was tested against a range of aerobic and anaerobic isolates from clinical samples. With the exception of Pseudomonas …
Number of citations: 16 academic.oup.com
AM Brisson, A Bryskier, L Millerioux… - Antimicrobial agents …, 1984 - Am Soc Microbiol
We studied the pharmacokinetics of cefotiam, a parenteral cephalosporin, at intravenous doses of 0.5, 1, and 2 g and intramuscular doses of 0.5 and 1 g in two groups of eight healthy …
Number of citations: 19 journals.asm.org
A Al-Ahmad, FD Daschner, K Kümmerer - Archives of environmental …, 1999 - Springer
Most antibiotics are metabolized only incompletely by patients after administration and enter the municipal sewage with the patients' excretions. Little is known about their …
Number of citations: 603 idp.springer.com
M Ogawa, M Hama, G Kosaki… - Journal of …, 1979 - academic.oup.com
… antibacterial activities of cefotiam were investigated and compared with those of cefazolin against 289 clinical isolates of Gram-negative bacilli. The effect of cefotiam on the inhibition of …
Number of citations: 11 academic.oup.com
A Imada, S Hirai - International journal of antimicrobial agents, 1995 - Elsevier
Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis and Haemophilus inJtuenzae [1, 2]. CTM has been used for a long time in Japan. France, Germany, Italy, Belgium and …
Number of citations: 8 www.sciencedirect.com
K Tadokoro, N Niimi, T Ohtoshi… - Clinical & …, 1994 - Wiley Online Library
Cefotiam (CTM) is one of the most popular cephem antibiotics in Japan. Recently we experienced two cases of nurses with CTM‐induced contact anaphylaxis. When they were …
Number of citations: 36 onlinelibrary.wiley.com
N Iwai, A Sasaki, Y Taneda… - The Japanese Journal of …, 1981 - europepmc.org
Studies on the antibacterial activity, absorption and excretion and also clinical investigation in the field of pediatrics have been carried out with cefotiam (SCE-963, CTM), a new …
Number of citations: 2 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.